molecular formula C13H16N2O3S B2366266 N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide CAS No. 1049519-22-3

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide

Cat. No.: B2366266
CAS No.: 1049519-22-3
M. Wt: 280.34
InChI Key: XYPLKQJOLPLZGC-UHFFFAOYSA-N
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Description

“N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide” is a chemical compound with the molecular formula C13H16N2O3S . It is used in various scientific research applications.


Synthesis Analysis

There is a Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors . This study provides comprehensive analysis of the binding site of LSD1 and other FAD-dependent enzymes, and a novel series of potent and selective LSD1 inhibitors were designed by incorporation of privileged indoline scaffold strategies .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the indoline scaffold, which is a key component in many bioactive compounds . The indoline scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Scientific Research Applications

  • Efficient Construction of Indole Rings : The cyclization reactions of N-methanesulfonyl or N-ethoxycarbonyl derivatives of 2-ethynylanilines into indoles, as catalyzed by copper(II) salts, are significant in the synthesis of complex molecular structures including N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide (Hiroya et al., 2002).

  • Amino Acid Analysis of Proteins : A method involving 4 N methanesulfonic acid for the precise amino acid composition of proteins and peptides has implications for analyzing proteins that may include or interact with compounds like this compound (Simpson et al., 1976).

  • Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides : Research showing that quinolinyl sulfonamides inhibit methionine aminopeptidase provides a pathway to understanding how similar structures, like this compound, might act in biological systems (Huang et al., 2006).

  • Synthesis of N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides : The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides for N-acylation with good chemoselectivity could be relevant for the synthesis and modification of compounds like this compound (Kondo et al., 2000).

  • Enantioselective Organocatalyzed Cyclopropanation : Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been used as organocatalysts in reactions providing cyclopropane products, which is significant for the synthesis of structures like this compound (Hartikka et al., 2007).

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-19(17,18)14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPLKQJOLPLZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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